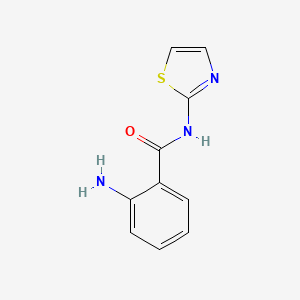

2-Amino-N-1,3-thiazol-2-ylbenzamide

描述

Significance of Thiazole-Containing Heterocyclic Compounds in Drug Discovery and Development

Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent structural motif in a wide array of biologically active compounds. nih.govtandfonline.com Its presence is noted in natural products like vitamin B1 (thiamine) and penicillins. nih.govnih.gov The thiazole nucleus is a key component in numerous clinically used drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. nih.govnih.govjetir.org The versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of new compounds with diverse therapeutic potentials. nih.gov Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold in drug design. ontosight.ai

Overview of the Benzamide (B126) Scaffold as a Pharmacophore in Bioactive Molecules

The benzamide scaffold is another crucial pharmacophore frequently found in a variety of bioactive molecules. mdpi.com Compounds containing the benzamide structure are known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ontosight.aimdpi.com The amide bond within the benzamide structure is stable and provides a key point for molecular interactions with biological targets. mdpi.com The aromatic ring and the amide group can be readily substituted, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. mdpi.com This adaptability makes the benzamide scaffold a valuable building block in the design and synthesis of new therapeutic agents. mdpi.comacs.org

Rationale for Investigating the 2-Amino-N-1,3-thiazol-2-ylbenzamide Chemical Class

The rationale for investigating the this compound chemical class stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. ontosight.ai In this case, the fusion of the thiazole and benzamide scaffolds brings together the recognized therapeutic potentials of both moieties. ontosight.aiontosight.ai This combination is expected to yield compounds with unique biological profiles, potentially targeting multiple disease pathways or overcoming resistance mechanisms associated with existing drugs. ontosight.ai The 2-aminothiazole (B372263) portion, in particular, is a well-established cornerstone in the synthesis of many biologically active compounds. nih.govresearchgate.net

Current State of Academic Research on this compound Derivatives

Academic research on this compound and its derivatives has explored their potential in various therapeutic areas. Studies have focused on the synthesis and biological evaluation of these compounds for activities such as antimicrobial, antioxidant, and anticancer effects. ontosight.aiexcli.de For instance, some benzamide derivatives have been shown to inhibit the growth of cancer cells and induce apoptosis. ontosight.ai Similarly, thiazole-containing compounds are investigated for their antibacterial and antifungal properties. ontosight.ai Research has also delved into the structural aspects of these molecules, including polymorphism, which can influence their physical properties and bioavailability. mdpi.com The synthesis of various derivatives allows for the investigation of structure-activity relationships, guiding the design of more potent and selective compounds. nih.govexcli.de

Aims and Scope of Detailed Research on this Chemical Compound

Detailed research on the this compound chemical compound aims to systematically explore its therapeutic potential. The primary objectives include:

The synthesis of a diverse library of derivatives by modifying both the benzamide and thiazole rings.

Comprehensive in vitro and in vivo evaluation of these derivatives against a range of biological targets, including enzymes, receptors, and microbial strains.

Elucidation of the mechanism of action of the most promising compounds.

Investigation of the structure-activity relationships to identify key structural features responsible for the observed biological activities.

Optimization of the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

The ultimate goal is to develop novel drug candidates based on the this compound scaffold for the treatment of various diseases.

Interactive Data Table: Research on Thiazole and Benzamide Derivatives

| Compound/Derivative Class | Investigated Biological Activity | Key Findings | Reference |

| Thiazole-containing compounds | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory | The thiazole ring interacts with biological targets, inhibiting disease pathways. | ontosight.ai, nih.gov |

| Benzamide derivatives | Anti-inflammatory, Antimicrobial, Anticancer | Inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells. | ontosight.ai |

| 2-Aminothiazole sulfonamide derivatives | Antioxidant, Antimicrobial | Some derivatives showed potent antioxidant activity. | excli.de |

| N-(1,3-Thiazol-2-yl)benzamide | Polymorphism | A new polymorph with four crystallographically independent molecules was identified. | mdpi.com |

| 1,3,4-Thiadiazole (B1197879) derivatives | Lipoxygenase inhibitor, Anticancer | A new series of derivatives was synthesized and showed potential anticancer activity. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33373-89-6 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N 1,3 Thiazol 2 Ylbenzamide and Its Analogues

Foundational Synthetic Routes to the 2-Amino-N-1,3-thiazol-2-ylbenzamide Core

The construction of the core this compound structure is primarily achieved through several foundational synthetic routes. These methods involve the formation of the amide bond and the thiazole (B1198619) ring, which are the key structural features of the molecule.

Direct Amidation and Condensation Reactions of 2-Aminothiazole (B372263) with Benzoic Acid Derivatives

A common and direct method for synthesizing this compound involves the amidation of 2-aminothiazole with benzoic acid or its derivatives. This reaction typically proceeds through the activation of the carboxylic acid group of the benzoic acid derivative, followed by nucleophilic attack from the amino group of 2-aminothiazole.

One approach involves the use of benzoyl cyanide, where 2-aminothiazole is stirred with benzoyl cyanide without a solvent to yield the desired product. nih.gov Another method utilizes a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. rsc.org The reaction of 2-aminothiazole with substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) under mild conditions also yields N-(1,3-thiazol-2-yl)benzamide derivatives. nih.gov For instance, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide was synthesized by the direct reaction of 2-fluorobenzoyl chloride and 2-aminothiazole. nih.gov

The table below summarizes various direct amidation and condensation reactions.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Aminothiazole, Benzoyl cyanide | Stirred, 323 K, 3h | N-(1,3-Thiazol-2-yl)benzamide | 90% | nih.gov |

| 2-Aminobenzothiazole, Cinnamic acid derivatives | NaHCO3, CH2Cl2, 0-5 °C | Benzothiazole (B30560) amide derivatives | Not Specified | nih.gov |

| 2-Aminothiazole, 2-Fluorobenzoyl chloride | Triethylamine, Dichloromethane, rt, 4h | 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | Not Specified | nih.gov |

| 2-Aminothiazole, 4-Fluorobenzenesulfonyl chloride | Sodium acetate (B1210297), Water, 80-85 °C, 8h | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 82% | nih.gov |

| 2-Aminothiazole, 4-Methylbenzenesulfonyl chloride | Sodium acetate, Water, 80-85 °C, 4h | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83% | nih.gov |

Utilization of α-Haloketones and Thioamides in Hantzsch-Type Cyclization for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical and widely used method for forming the thiazole ring. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com This method allows for the synthesis of structurally diverse thiazoles by using various substituted α-haloketones and thioamides. derpharmachemica.com The resulting 2-aminothiazole can then be further reacted to form the final benzamide (B126) derivative.

For example, 2-bromo-1-(3-trifluoromethyl)phenylethanone can undergo cyclo-condensation with substituted thiourea (B124793) to yield corresponding 2-aminothiazole derivatives. derpharmachemica.com This method is advantageous due to its straightforward procedure, shorter reaction times, and the low cost of starting materials. derpharmachemica.com

Microwave-Assisted Synthetic Approaches for Efficient Compound Generation

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of various organic compounds, including this compound derivatives. scispace.comnih.gov This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. scispace.comnih.gov

For instance, the synthesis of N-(1,3-thiazol-2-yl)benzamide has been achieved using microwave radiation. nih.gov In another example, a one-pot, three-component condensation reaction of 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation in acetic acid provides a clean and direct route to thiazolo[3,2-a]pyrimidine derivatives. clockss.org

The following table highlights some microwave-assisted synthetic approaches.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Aminothiazole, Benzoyl cyanide | Microwave irradiation | N-(1,3-Thiazol-2-yl)benzamide | Not Specified | nih.gov |

| 2-Aminothiazole, Aromatic aldehydes, Ethyl acetoacetate | Acetic acid, Microwave irradiation, 350 W, 80 °C | 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | 85-93% | clockss.org |

| N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)acetamide, Thioglycolic acid | Ethanol, p-TSA, Microwave irradiation, 350 W, 5-7 min | N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide | Not Specified | scispace.com |

Advanced Functionalization Strategies for Diverse this compound Derivatives

To explore the structure-activity relationship and develop compounds with improved properties, various functionalization strategies are employed to introduce diverse substituents on both the benzamide and thiazole moieties of the core structure.

Substitution Patterns on the Benzamide Moiety (e.g., Nitro, Fluoro, Aryl, Alkyl)

Modifications to the benzamide phenyl ring can significantly influence the biological activity of the resulting derivatives. A wide range of substituents, including nitro, fluoro, aryl, and alkyl groups, have been introduced to this part of the molecule. nih.govnih.gov

For example, the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives with various substituents on the phenyl ring, such as fluoro, bromo, chloro, methyl, and methoxy (B1213986) groups, has been reported. nih.gov The introduction of a nitro group has also been explored. nih.gov The synthesis of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide demonstrates the incorporation of a fluoro group. nih.gov Furthermore, the synthesis of N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide highlights the introduction of both chloro and methyl substituents. google.com

The table below showcases various substitution patterns on the benzamide moiety.

| Core Structure | Substituent | Resulting Compound | Reference |

| N-(thiazol-2-yl)benzenesulfonamide | 4-Fluoro | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide | 4-Nitro | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| N-(1,3-thiazol-2-yl)benzamide | 2-Fluoro | 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | nih.gov |

| Thiazole-5-carboxamide | 2-Chloro-6-methylphenyl | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | google.com |

| N-(thiazol-2-yl)benzamide | 3-Bromo | N-(thiazol-2-yl)-3-bromobenzamide | nih.gov |

Modifications and Substitutions on the Thiazole Ring (e.g., Methyl, Bithiazole Linkages)

For instance, the introduction of a methyl group at the 4-position of the thiazole ring has been investigated. nih.gov The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide further illustrates substitution on the thiazole ring. nih.gov While direct information on bithiazole linkages within the scope of this compound is limited in the provided context, the general principle of modifying the thiazole ring allows for the potential creation of such structures.

The following table provides examples of modifications on the thiazole ring.

| Core Structure | Modification/Substituent | Resulting Compound | Reference |

| 2-(5-bromo-2-chlorobenzamido)-thiazole-5-methyl ester | 4-Methyl | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | nih.gov |

| N-(thiazol-2-yl)-3-fluorobenzamide | 4-tert-Butyl | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | nih.gov |

Synthesis of Hybrid Structures Incorporating Additional Heterocycles (e.g., Triazole, Pyridine)

The incorporation of additional heterocyclic rings, such as triazole or pyridine (B92270), into the this compound scaffold can significantly alter the molecule's properties. Synthetic strategies often involve the preparation of a key aminothiazole intermediate, which is then coupled with another heterocyclic moiety.

Pyridine-Containing Hybrids:

A common strategy for synthesizing analogues containing a pyridine ring involves the Hantzsch thiazole synthesis. This method typically starts with a pyridine-containing α-haloketone which is then reacted with a thiourea derivative. For example, 2-amino-4-(pyridin-2-yl)thiazole can be prepared by the condensation of 2-bromoacetylpyridine hydrobromide with thiourea. nih.gov This key intermediate is then acylated through a coupling reaction with a desired benzoic acid derivative to yield the final hybrid amide. nih.gov

Another approach involves reacting N-cyanoacetoarylsulfonylhydrazide with precursors like 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles. This reaction, conducted in the presence of a base such as potassium hydroxide (B78521) in dimethylformamide (DMF), leads to the formation of pyridine-based benzothiazole structures. nih.gov The resulting products are thermodynamically controlled and kinetically favored. nih.gov

Table 1: Example Synthetic Route for a Pyridine-Thiazole Hybrid

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 2-Acetylpyridine | Bromine | 2-Bromoacetylpyridine Hydrobromide |

| 2 | 2-Bromoacetylpyridine Hydrobromide, Thiourea | Ethanol, Reflux | 2-Amino-4-(pyridin-2-yl)thiazole nih.gov |

Triazole-Containing Hybrids:

The synthesis of triazole-containing hybrids can be achieved by constructing the triazole ring onto a pre-formed thiazole structure. One potential pathway involves converting a thiazole derivative into a hydrazide, which can then undergo cyclization. For instance, reacting diaminoguanidine (B1197381) with a carboxylic acid derivative (in this case, a thiazole carboxylic acid) in a condensing agent like polyphosphoric acid can lead to the formation of a 1,2,4-triazole (B32235) ring attached to the thiazole core. mdpi.com The reaction often proceeds by heating the mixture, which facilitates the release of gaseous byproducts like HCl and subsequent cyclization. mdpi.com

Another method involves the diazo-coupling reaction of a 2-aminothiazole with a suitable pyrazolone (B3327878) derivative, which can yield thiazolyl-azo-pyrazolone structures, a different class of hybrid heterocycles. nih.gov

Table 2: General Synthetic Strategy for a Triazole-Thiazole Hybrid

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Thiazole with a Carboxylic Acid Moiety | Thionyl Chloride | Thiazole Acyl Chloride |

| 2 | Thiazole Acyl Chloride | Hydrazine Hydrate | Thiazole Hydrazide |

Isolation and Purification Techniques for Synthesized this compound Analogues

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Therefore, robust isolation and purification techniques are critical to obtaining the this compound analogues in high purity. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Common Purification Techniques:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing thiazole derivatives. scholarsresearchlibrary.comnanobioletters.com The process begins by pouring the cooled reaction mixture over crushed ice to precipitate the solid, which is then filtered and recrystallized. scholarsresearchlibrary.com

Column Chromatography: This is a highly versatile purification method used to separate compounds based on their differential adsorption to a stationary phase. For 2-aminothiazole analogues, silica (B1680970) gel is a frequently used stationary phase. researchgate.netderpharmachemica.com The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent or mobile phase) is passed through the column. Compounds separate based on their polarity, with less polar compounds eluting faster. A common eluent system is a mixture of ethyl acetate and hexane. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of the synthesized compounds. derpharmachemica.com It is also used to identify the appropriate solvent system for column chromatography. nanobioletters.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (like silica gel), which is then placed in a chamber with a solvent. The separation is visualized, often using UV light, to assess the number of components in the mixture. researchgate.net

Table 3: Summary of Purification Techniques

| Technique | Principle | Application Example | Reference(s) |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound in a solvent at different temperatures. | Purification of crystalline solid derivatives from ethanol. | scholarsresearchlibrary.comnanobioletters.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Isolation of target conjugates using a hexane-ethyl acetate eluent system. | researchgate.netderpharmachemica.com |

| Thin-Layer Chromatography (TLC) | Analytical separation on a planar surface to monitor reaction progress and assess purity. | Monitoring reaction completion using a 9:1 n-hexane:ethyl acetate system. | nanobioletters.comderpharmachemica.com |

| Filtration and Washing | Mechanical separation of a solid from a liquid. | Isolating a precipitated product from the reaction mixture, followed by washing with a solvent like acetonitrile (B52724) or water. | nanobioletters.comgoogle.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N 1,3 Thiazol 2 Ylbenzamide Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are pivotal in elucidating the molecular structure of 2-Amino-N-1,3-thiazol-2-ylbenzamide derivatives by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.

Key IR absorption bands for this compound derivatives typically include:

N-H stretching: The presence of the amino (NH₂) and amide (N-H) groups gives rise to stretching vibrations in the region of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group (C=O) of the amide linkage exhibits a strong absorption band, typically in the range of 1630-1680 cm⁻¹.

C=N and C=C stretching: The thiazole (B1198619) and benzene (B151609) rings contain C=N and C=C bonds, which show characteristic stretching vibrations in the aromatic region of 1400-1600 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds are typically observed in the 1200-1350 cm⁻¹ region.

C-S stretching: The thiazole ring's C-S bond will have a characteristic stretching frequency, though it can be weaker and harder to assign definitively.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key functional groups within the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound derivatives, distinct signals are observed for the different types of protons:

Aromatic Protons: The protons on the benzoyl and thiazole rings typically appear in the downfield region of the spectrum, usually between δ 6.5 and 8.5 ppm. The specific chemical shifts and splitting patterns are influenced by the substitution on the rings. For instance, the two protons on the thiazole ring of the parent 2-aminothiazole (B372263) appear at approximately δ 6.53 and δ 6.93 ppm in DMSO-d6. chemicalbook.com

Amide Proton (N-H): The proton of the amide linkage is often observed as a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In a derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, this proton appears far downfield at δ 12.65 ppm. mdpi.com

Amino Protons (NH₂): The protons of the primary amino group also give rise to a signal that can be broad and its position can vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound derivatives, key signals include:

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is typically found in the downfield region, around δ 160-170 ppm.

Aromatic and Thiazole Carbons: The carbon atoms of the benzene and thiazole rings resonate in the range of δ 100-150 ppm. In some 2-amino-1,3-thiazole derivatives, the C-2' carbon of the thiazole ring appears around 167 ppm, while the C-4' and C-5' carbons are observed near 152-155 ppm and 102 ppm, respectively. researchgate.net

The following table summarizes typical ¹H and ¹³C NMR data for related structures:

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Fragment |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 | Benzoyl and Thiazole Rings |

| Amide Proton (N-H) | Variable (can be > 10) | Amide Linkage | |

| Thiazole Protons | ~6.5 and ~6.9 | 2-Aminothiazole chemicalbook.com | |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 170 | Amide Linkage |

| Aromatic/Thiazole Carbons | 100 - 150 | Benzoyl and Thiazole Rings | |

| Thiazole Carbons (C-2', C-4', C-5') | ~167, ~152-155, ~102 | 2-Amino-1,3-thiazole derivatives researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the molecular weight is 204.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

The fragmentation of this compound upon ionization in the mass spectrometer would likely involve cleavage of the amide bond, leading to characteristic fragment ions. For example, a fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105 and a fragment corresponding to the 2-aminothiazole radical cation at m/z 100 would be expected. The molecular ion peak [M]⁺ would be observed at m/z 204.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and conformation.

Crystal Data and Space Group Analysis

The crystal structure of N-(1,3-thiazol-2-yl)benzamide, a closely related compound, has been extensively studied, revealing the existence of at least three polymorphs. mdpi.com One polymorph of N-(1,3-thiazol-2-yl)benzamide crystallizes in the monoclinic space group P2₁/c. nih.gov Another polymorph crystallizes in the monoclinic space group Pc with four independent molecules in the asymmetric unit. mdpi.com A third polymorph has been identified in the monoclinic space group C2/c. mdpi.com

For the P2₁/c polymorph of N-(1,3-thiazol-2-yl)benzamide, the following crystal data has been reported: nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂OS |

| Molecular Weight (g/mol) | 204.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0142 (2) |

| b (Å) | 5.0581 (1) |

| c (Å) | 15.4090 (3) |

| β (°) | 99.093 (1) |

| Volume (ų) | 924.62 (3) |

| Z | 4 |

Molecular Conformation and Dihedral Angle Analysis (e.g., Non-planar Molecules)

Single-crystal X-ray diffraction studies have shown that N-(1,3-thiazol-2-yl)benzamide is a non-planar molecule. nih.gov The dihedral angle between the planes of the benzoyl and thiazole rings is a key conformational parameter. In the P2₁/c polymorph, this dihedral angle is 43.6(1)°. nih.gov In a fluorinated derivative, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment is essentially planar, and it forms dihedral angles of 35.28(8)° with the fluorobenzene (B45895) ring and 10.14(12)° with the thiazole ring. nih.gov

In the solid state, these molecules often form hydrogen-bonded dimers. mdpi.comnih.gov For instance, in the P2₁/c polymorph of N-(1,3-thiazol-2-yl)benzamide, two molecules are linked by N-H···N hydrogen bonds, forming a centrosymmetric dimer. nih.gov The specific geometry of these dimers can vary between polymorphs. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

A predominant feature in the crystal structure of N-1,3-thiazol-2-ylbenzamide derivatives is the formation of hydrogen-bonded dimers. mdpi.comnih.gov In the solid state, molecules are frequently linked by N—H⋯N hydrogen bonds, where the amide proton (N-H) acts as a donor to the nitrogen atom of the thiazole ring of an adjacent molecule. mdpi.comnih.gov This interaction typically results in the formation of a centrosymmetric dimer characterized by an R²₂(8) graph-set motif. mdpi.comnih.gov

The geometry of these dimers can vary depending on the specific polymorph and substituents. For instance, in one polymorph of N-(1,3-thiazol-2-yl)benzamide, the two molecules comprising the dimer are related by an inversion center, leading to coplanar thiazolyl rings. mdpi.com In another polymorph, the molecules are related by a two-fold rotation axis, causing a twisted dimer with a significant dihedral angle between the thiazolyl planes. mdpi.com

In addition to the primary N—H⋯N interactions, weaker C—H⋯O hydrogen bonds are also observed, connecting the dimers into larger chains or sheets. nih.govresearchgate.net For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, C—H⋯O interactions link the inversion dimers into chains along the crystallographic c-axis, which together with the N—H⋯N bonds, generate extensive (100) sheets. nih.govresearchgate.net The interplay of these hydrogen bonds dictates the three-dimensional packing of the molecules in the crystal lattice. researchgate.net Other derivatives can exhibit a wider range of hydrogen bonds, including N—H⋯O and C—H⋯N interactions, further stabilizing the crystal structure. researchgate.netresearchgate.net

Intramolecular Interactions:

Within a single molecule, specific intramolecular interactions can influence its conformation. A notable example is the intramolecular S⋯O interaction between the sulfur atom of the thiazole ring and the oxygen atom of the amide carbonyl group. mdpi.comresearchgate.net This interaction helps to maintain the planarity between the thiazole ring and the amide moiety. mdpi.com The conformation is also defined by the dihedral angles between the planar amide fragment and the aromatic rings. In 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide plane forms a dihedral angle of 35.28 (8)° with the fluorobenzene ring and 10.14 (12)° with the thiazole ring. nih.govresearchgate.net

π-π Stacking:

π-π stacking interactions are another significant force in the crystal packing of these compounds, occurring between the aromatic thiazole and benzene rings of adjacent molecules. mdpi.comresearchgate.net These interactions contribute to the formation of layered structures. researchgate.net For instance, in some related heterocyclic structures, π-π stacking interactions with centroid-centroid distances of approximately 3.79 Å connect molecular layers, forming oblique stacks. researchgate.net Hirshfeld surface analysis of related structures indicates that H⋯N/N⋯H, H⋯H, and H⋯C/C⋯H interactions are the most significant contributors to crystal packing, highlighting the dominance of hydrogen bonding and van der Waals forces. researchgate.net In certain derivatives, π cloud interactions are noted to influence the orientation of parallel aromatic ring systems. nih.gov

Table 1: Hydrogen Bond Geometry in N-(1,3-thiazol-2-yl)benzamide Polymorphs

| Polymorph | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry |

|---|---|---|---|---|---|---|

| Polymorph I | N—H···N | 0.88 (2) | 2.04 (2) | 2.922 (2) | 173 (2) | Inversion |

| Polymorph II | N—H···N | - | - | - | - | Two-fold rotation |

Data for Polymorph I sourced from reference nih.gov. Polymorph II data indicates a different symmetry relationship as described in reference mdpi.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to confirm the empirical and molecular formula of newly synthesized compounds. For this compound derivatives, this method provides quantitative data on the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), ensuring the compound's purity and verifying that the correct product has been obtained from the reaction. derpharmachemica.com

The chemical structures of various novel 2-aminothiazole derivatives have been established and confirmed through methods including elemental analysis, alongside spectroscopic techniques like IR, NMR, and mass spectrometry. derpharmachemica.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a particularly powerful tool for compositional verification, as it provides a highly accurate mass measurement of the parent ion (M+H)⁺. This measured mass can then be compared to the theoretically calculated mass for the proposed molecular formula, with a close correlation confirming the composition. excli.demdpi.com

For example, the authenticity of various sulfonamide derivatives of 2-aminothiazole has been unambiguously proven through such analysis. excli.de The table below presents a comparison of the calculated and found masses for several related compounds, demonstrating the precision of this technique in compositional verification.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Compositional Verification of 2-Aminothiazole Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.9951 | 285.9959 |

| N-(4-Methylthiazol-2-yl)-4-nitrobenzenesulfonamide | C₁₀H₉N₃O₄S₂ | 299.0107 | 299.0114 |

| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₃S₂ | 270.0128 | 270.0134 |

| N-(4-Methylthiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.0202 | 254.0205 |

Data sourced from reference excli.de.

Investigation of Biological Activities of 2 Amino N 1,3 Thiazol 2 Ylbenzamide Derivatives Pre Clinical and in Vitro Focus

Antimicrobial Activity Profile

Derivatives of 2-Amino-N-1,3-thiazol-2-ylbenzamide have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects. ontosight.airesearchgate.net The thiazole (B1198619) ring, a core component of this scaffold, is recognized for its contribution to antimicrobial properties. nih.gov

In vitro Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Streptococcus pyogenes)

Studies have shown that derivatives of this compound exhibit significant in vitro antibacterial activity against Gram-positive bacteria. For instance, a series of 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide derivatives displayed notable efficacy against Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Similarly, other thiazole-containing compounds have demonstrated good antibacterial properties against various Gram-positive strains, including penicillin-resistant staphylococci. nih.gov The introduction of different substituents on the benzothiazole (B30560) ring has been explored to modulate this activity. researchgate.net

Table 1: In vitro Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens

| Compound/Derivative | Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Staphylococcus aureus (MTCC 83) | Significant Activity | researchgate.net |

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Streptococcus pyogenes (MTCC 442) | Significant Activity | researchgate.net |

| 2-amino-benzo[d]isothiazol-3-one derivatives | Staphylococcus aureus | Good antibacterial properties | nih.gov |

| 2-amino-benzo[d]isothiazol-3-one derivatives | Streptococcus pyogenes | Excellent inhibitory properties | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Staphylococcus aureus | MIC of 3.9 μg/mL | nih.govrsc.org |

MIC = Minimum Inhibitory Concentration

In vitro Antibacterial Efficacy against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The in vitro antibacterial spectrum of this compound derivatives extends to Gram-negative pathogens. The same series of 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide derivatives that were effective against Gram-positive bacteria also showed significant activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net The structural modifications on the benzothiazole moiety influenced the level of activity against these challenging pathogens. researchgate.net Furthermore, other related thiazole derivatives have also been reported to possess activity against Gram-negative bacteria. nih.gov

Table 2: In vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Pathogens

| Compound/Derivative | Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Escherichia coli (MTCC 443) | Significant Activity | researchgate.net |

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Pseudomonas aeruginosa (MTCC 741) | Significant Activity | researchgate.net |

| 2-amino-benzo[d]isothiazol-3-one derivatives | Haemophilus influenzae | Good activity | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | Achromobacter xylosoxidans | MIC of 3.9 μg/mL | nih.govrsc.org |

MIC = Minimum Inhibitory Concentration

In vitro Antifungal Efficacy against Fungal Species (e.g., Aspergillus niger, Candida albicans, Aspergillus oryzae)

Thiazole-containing compounds, including derivatives of this compound, have been investigated for their antifungal potential. ontosight.ai Research has demonstrated that these derivatives can inhibit the growth of various fungal species. For example, certain 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide derivatives have been tested against Aspergillus niger and Candida albicans, showing significant activity. researchgate.net The antifungal efficacy is often compared to standard antifungal agents to assess their potential. researchgate.net

Table 3: In vitro Antifungal Activity of this compound Derivatives

| Compound/Derivative | Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Aspergillus niger (MTCC 134) | Significant Activity | researchgate.net |

| 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl)benzamide Derivatives | Candida albicans (MTCC 183) | Significant Activity | researchgate.net |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Candida albicans (reference strain) | Mean MIC of 12.5 µg/mL (Sabouraud agar), 6.5 µg/mL (RPMI) | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB) | Molds | MIC > 25-100 µg/mL | nih.gov |

MIC = Minimum Inhibitory Concentration, RPMI = Roswell Park Memorial Institute medium

Antimycobacterial Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point in this endeavor. nih.gov Research has shown that derivatives of 2-aminothiazole can exhibit potent and bactericidal activity against M. tuberculosis. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific substitutions, such as a 2-pyridyl moiety at the C-4 position of the thiazole ring, are crucial for antimycobacterial efficacy. nih.gov Some of these compounds have demonstrated sub-micromolar minimum inhibitory concentrations (MICs) and have shown efficacy against intracellular M. tuberculosis within macrophages. nih.govnih.gov

Table 4: Antimycobacterial Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Organism | Activity/MIC | Key Findings | Reference |

|---|---|---|---|---|

| 2-aminothiazole analogs | Mycobacterium tuberculosis | Sub-micromolar MICs | Bactericidal activity; 2-pyridyl at C-4 is important for activity. | nih.gov |

| Amino-benzothiazole scaffold | Mycobacterium tuberculosis | Potent bactericidal activity | Active against replicating and non-replicating bacteria, and intracellularly. | nih.govresearchgate.net |

| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | Mycobacterium tuberculosis H37Ra | IC₅₀ of 2.32 μM | Selective inhibition of M. tuberculosis over non-tuberculous mycobacteria. | rsc.org |

| Benzo-[d]-imidazo-[2,1-b]-thiazole compound (IT06) | Mycobacterium tuberculosis H37Ra | IC₅₀ of 2.03 μM | Significant activity against the tested strain. | rsc.org |

MIC = Minimum Inhibitory Concentration, IC₅₀ = half-maximal inhibitory concentration

Anticancer and Cytotoxic Potential

In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. ontosight.ai The thiazole moiety is a component of several clinically used anticancer drugs.

In vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., Prostate (PC3), Colorectal (HT29))

Numerous studies have evaluated the in vitro cytotoxicity of 2-aminothiazole derivatives against a panel of human cancer cell lines. These studies have often revealed that the cytotoxic effects are dependent on the specific chemical substitutions on the core scaffold.

For instance, new thiazol-2-yl carboxamide derivatives have been synthesized and evaluated for their activity against human prostate cancer (PC3) cells, with some compounds showing remarkable inhibitory activity. bohrium.com Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives were tested against both PC3 and colorectal cancer (HT29) cell lines, with certain nitro-containing derivatives demonstrating significant inhibitory effects, particularly against the HT29 cell line. nih.gov Another study on indanone-based thiazolyl hydrazone derivatives found that one compound, ITH-6, exhibited a favorable cytotoxicity profile against p53 mutant colorectal cancer cells, including HT-29. nih.gov

Table 5: In vitro Cytotoxicity of this compound and Related Derivatives | Compound/Derivative | Cell Line | Activity/IC₅₀ | Reference | | :--- | :--- | :--- | :--- | | Thiazol-2-yl carboxamide derivatives (e.g., 9, 12, 19) | Prostate (PC3) | Remarkable inhibitory activity | bohrium.com | | 1,3,4-Thiadiazole derivatives (nitro-containing) | Colorectal (HT29) | Remarkable inhibitory activity | nih.gov | | 1,3,4-Thiadiazole derivatives (nitro-containing) | Prostate (PC3) | Higher cytotoxic activity | nih.gov | | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | Colorectal (HT-29) | IC₅₀ ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM | Better cytotoxicity against p53 mutant cells | nih.gov | | Aminothiazole-paeonol derivatives | Colorectal (HT-29) | Higher potency than 5-fluorouracil (B62378) | Lower cytotoxicity towards normal cells | researchgate.net |

IC₅₀ = half-maximal inhibitory concentration

Proposed Mechanisms of Action in Cancer Cells (e.g., Reactive Oxygen Species Generation, Matrix Metalloproteinase Inhibition)

The anticancer potential of thiazole-containing compounds is an active area of research, with several proposed mechanisms of action being investigated for various derivatives.

Reactive Oxygen Species (ROS) Generation: One of the mechanisms by which cancer cell death can be induced is through the overwhelming production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. Studies on related thiazole derivatives have explored this avenue. For instance, research on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed that certain compounds in the series led to a significant increase in ROS production in various cancer cell lines, including glioblastoma (U-118 MG), colorectal adenocarcinoma (Caco-2), and melanoma (SK-MEL-30). mdpi.com This elevation of ROS suggests a potential pathway for the selective elimination of cancer cells, which often have a compromised antioxidant defense system compared to healthy cells. mdpi.com

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases are a family of enzymes that play a critical role in the degradation of the extracellular matrix. mdpi.com Their overexpression is linked to tumor invasion, metastasis, and angiogenesis. mdpi.comnih.gov Consequently, MMPs are considered important targets for anticancer therapies. nih.gov The inhibition of these enzymes has been investigated for various heterocyclic compounds. A review of MMP inhibitors highlighted a series of thiazole derivatives that were examined for their anti-neoplastic properties through the inhibition of multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov Another study focused on (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids, which, while structurally different, share the aminothiazole concept and were found to be selective inhibitors of MMP-13, an enzyme implicated in bone metastases. These findings suggest that targeting MMPs could be a viable anticancer strategy for appropriately substituted thiazole-based compounds.

Metabolic Regulation and Antidiabetic Potential

The regulation of blood glucose levels is a critical physiological process, and its dysregulation is a hallmark of type 2 diabetes. Glucokinase (GK) acts as a glucose sensor in the body and is a key enzyme in glucose homeostasis, making it an attractive target for novel antidiabetic drugs. nih.gov

A primary approach to identifying potential new antidiabetic agents is through in vitro enzymatic assays that measure the activation of glucokinase. Research has been conducted on a series of thiazol-2-yl benzamide (B126) derivatives to evaluate their potential as GK activators. nih.gov In one such study, synthesized derivatives were subjected to an in vitro enzymatic assay to determine their ability to enhance GK activity. The results are often expressed as an "activation fold," which indicates the degree to which the compound increases the enzyme's activity compared to a control. Several compounds demonstrated promising GK activation. nih.gov

Table 1: In vitro Glucokinase (GK) Activation by this compound Derivatives

| Compound ID | Substitution Pattern | GK Activation Fold |

|---|---|---|

| 1 | 4-Chloro-3-nitro | 1.62 |

| 2 | 2,4-Dichloro | 1.83 |

| 5 | 4-Methyl | 1.54 |

| 8 | 4-Nitro | 1.48 |

Data sourced from a study on novel thiazol-2-yl benzamide derivatives as glucokinase activators. The activation fold represents the increase in enzyme activity in the presence of the compound. nih.gov

Compounds that show promising activity in in vitro assays are often advanced to preclinical animal models to assess their efficacy in vivo. The Oral Glucose Tolerance Test (OGTT) is a standard method used to evaluate the antihyperglycemic effect of a potential drug. In this test, a glucose load is administered to animal models, and blood glucose levels are monitored over time after administration of the test compound. nih.gov

Following the in vitro GK activation studies, selected thiazol-2-yl benzamide derivatives with high activation folds were evaluated in OGTT studies. The results from these preclinical models indicated that certain derivatives exhibited significant antidiabetic activity, demonstrating their potential to lower blood glucose levels effectively. nih.gov The compounds that were most effective in the OGTT were generally those that also showed the highest GK activation in vitro, establishing a correlation between the two assays. nih.gov

Table 2: Antihyperglycemic Activity of Selected Derivatives in Oral Glucose Tolerance Test (OGTT)

| Compound ID | % Reduction in Blood Glucose (at 120 min) |

|---|---|

| 2 | 35.14% |

| 8 | 38.22% |

Data reflects the percentage reduction in blood glucose concentration in an animal model at 120 minutes post-glucose challenge, as reported in a study of thiazol-2-yl benzamide derivatives. nih.gov

Anti-inflammatory Response Studies

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for new anti-inflammatory agents is a continuous effort in pharmaceutical research. nih.gov

A common in vitro method to screen for anti-inflammatory activity is the albumin denaturation assay. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent this process is indicative of its potential anti-inflammatory properties. nih.govnih.gov The assay typically involves subjecting a protein, such as egg albumin or bovine serum albumin, to heat or chemical stress to induce denaturation, and then measuring the degree of inhibition of this denaturation by the test compound. nih.govnih.gov

While specific studies employing the albumin denaturation method for this compound derivatives are not widely reported, this assay has been effectively used to evaluate other heterocyclic compounds. For example, a study on a novel 1,2,4-triazole (B32235) derivative demonstrated its dose-dependent capability to inhibit thermally-induced egg albumin denaturation, with a maximal inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov This highlights the utility of the albumin denaturation assay as a primary screening tool for identifying potential anti-inflammatory candidates among novel synthetic compounds.

Antiparasitic Investigations

Parasitic diseases continue to be a major global health problem, and the emergence of drug resistance necessitates the discovery of new antiparasitic agents. Heterocyclic compounds are a rich source of biologically active molecules, and various scaffolds have been investigated for their potential to combat parasitic infections.

Currently, there is a limited body of published research specifically investigating the antiparasitic activities of this compound derivatives. However, related heterocyclic systems have shown promise. For instance, extensive research has been conducted on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which have demonstrated notable in vitro antileishmanial effects against Leishmania donovani promastigotes. While the core scaffold differs, these findings in related heterocyclic families suggest that the broader class of compounds could be a potential area for future antiparasitic drug discovery efforts.

Antiviral Properties

The thiazole nucleus is a common scaffold in a variety of medicinally important compounds, including those with antiviral activity. nih.govresearchgate.net Its presence in numerous FDA-approved drugs underscores its therapeutic relevance. nih.govresearchgate.net

Thiazole-containing compounds have been extensively screened for their antiviral activities against a wide array of viruses. nih.govresearchgate.net Reviews of the scientific literature indicate that derivatives of the thiazole scaffold have demonstrated potent in vitro activity against viruses such as Coxsackievirus B (CVB), Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV), Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), Human Rhinovirus (HRV), Varicella-Zoster Virus (VZV), Tobacco Mosaic Virus (TMV), Foot-and-Mouth Disease Virus (FMDV), Dengue Virus (DENV), Yellow Fever Virus (YFV), influenza virus, Junin virus, Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus (HSV), Vaccinia Virus (VV), and Epstein-Barr Virus (EBV). nih.govresearchgate.net

The broad-spectrum antiviral potential of thiazoles is attributed to the versatility of the thiazole ring, which allows for diverse chemical modifications, leading to interactions with various viral targets. nih.gov For instance, some thiazole derivatives function as inhibitors of viral enzymes, while others may interfere with viral entry or replication processes. While specific data on the antiviral screening of this compound was not the focus of the provided resources, the extensive antiviral activity reported for the broader class of thiazole compounds suggests that this specific derivative could also warrant investigation for its antiviral potential. nih.govresearchgate.net

Table 2: Viruses Targeted by Thiazole-Based Compounds in Antiviral Screening

| Virus Family/Group | Specific Viruses |

|---|---|

| Picornaviridae | Coxsackievirus B (CVB), Human Rhinovirus (HRV), Foot-and-Mouth Disease Virus (FMDV) |

| Coronaviridae | Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV) |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) |

| Flaviviridae | Hepatitis C Virus (HCV), Dengue Virus (DENV), Yellow Fever Virus (YFV) |

| Herpesviridae | Varicella-Zoster Virus (VZV), Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV) |

| Orthomyxoviridae | Influenza virus |

| Arenaviridae | Junin virus |

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) |

| Poxviridae | Vaccinia Virus (VV) |

This table provides a general overview of viruses against which thiazole derivatives have shown activity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Amino N 1,3 Thiazol 2 Ylbenzamide Derivatives

Identification and Mapping of Pharmacophoric Features within the 2-Amino-N-1,3-thiazol-2-ylbenzamide Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying and mapping these pharmacophoric features within the this compound scaffold is crucial for understanding its mechanism of action and for designing more potent and selective analogues.

The this compound scaffold itself contains several key features that can contribute to its biological activity. The thiazole (B1198619) ring, a common motif in many biologically active compounds, can participate in various non-covalent interactions. The amide linkage provides a hydrogen bond donor and acceptor, which can be critical for binding to target proteins. The two aromatic rings, the benzamide (B126) and the thiazole, can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

By analyzing the structure-activity relationship (SAR) data from a series of derivatives, it is possible to build a pharmacophore model. This model highlights the key regions of the molecule that are essential for activity. For example, studies on related thiazole-containing compounds have identified the importance of specific hydrophobic and hydrogen-bonding interactions for their inhibitory activity. The thiazole or benzothiazole (B30560) moiety and aromatic rings can facilitate hydrophobic interactions with amino acid residues such as Tyr181, Tyr188, and Trp229. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for identifying and mapping pharmacophoric features. excli.de These methods can help to visualize how different derivatives bind to their target and can predict the activity of new, unsynthesized compounds.

| Feature | Description | Potential Interaction |

| 2-Amino Group | Primary amine on the thiazole ring | Hydrogen bond donor |

| Thiazole Ring | Five-membered heterocyclic ring | π-π stacking, hydrophobic interactions |

| Amide Linkage | -C(=O)NH- group | Hydrogen bond donor and acceptor |

| Benzamide Ring | Phenyl group attached to the amide | π-π stacking, hydrophobic interactions |

Rational Design Principles for Optimizing Biological Activity of Novel Analogues

The insights gained from structure-activity relationship (SAR) studies and pharmacophore mapping provide a solid foundation for the rational design of novel this compound analogues with optimized biological activity. mdpi.comresearchgate.netresearchgate.net The goal of rational design is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

One key principle is to introduce substituents that can form additional favorable interactions with the target. For example, if the pharmacophore model indicates a nearby hydrophobic pocket in the binding site, adding a lipophilic group to the corresponding position on the benzamide ring could increase binding affinity. Conversely, if a hydrogen bond acceptor is required, a substituent with this property can be introduced.

Another important strategy is to modify the scaffold to improve its "drug-like" properties. This includes optimizing its solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites can prolong the compound's half-life in the body.

Computational tools play a vital role in the rational design process. Molecular docking can be used to predict the binding mode and affinity of newly designed analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov Quantitative structure-activity relationship (QSAR) models can also be used to predict the biological activity of virtual compounds based on their structural features. excli.de

Computational and Theoretical Chemistry Studies on 2 Amino N 1,3 Thiazol 2 Ylbenzamide and Its Analogues

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of 2-Amino-N-1,3-thiazol-2-ylbenzamide and its derivatives. These studies provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry, electronic properties, and reactivity of thiazole-containing compounds. wikipedia.orgnih.gov By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, in studies of related thiazole (B1198619) derivatives, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been used to calculate this energy gap. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This analysis helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it might interact with biological targets. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for Thiazole Analogues

| Property | Description | Typical Method | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) | Essential for understanding molecular shape and fit into binding sites. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT | Indicates chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | DFT | Identifies sites for electrophilic and nucleophilic attack, guiding interaction predictions. nih.govresearchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds. wikipedia.orgresearchgate.net By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can define the existence of a bond path between two atoms. researchgate.netwiley-vch.de The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), offer insights into the nature of the chemical bond. For example, the ellipticity of a bond can indicate its π-character, which is relevant for the aromatic rings and double bonds present in this compound. researchgate.net Topological studies related to QTAIM, such as the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis, are also used to identify bonding areas and weak interactions within the molecule. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling, particularly docking simulations, serves as a bridge between the theoretical properties of a molecule and its potential biological activity. These simulations predict how a ligand like this compound might bind to a specific protein target.

In silico Docking Studies with Biological Targets (e.g., Glucokinase, Cancer-Related Proteins)

Derivatives of N-thiazol-2-yl-benzamide have been the subject of extensive molecular docking studies against various important biological targets.

Glucokinase (GK): As a key regulator of glucose homeostasis, glucokinase is a major target for type 2 diabetes therapies. N-heteroaryl substituted benzamides, including thiazole-containing structures, are recognized as potent glucokinase activators (GKAs). wiley-vch.denih.gov Docking studies have been performed to understand how these molecules bind to the allosteric site of the GK protein, which is located approximately 20Å away from the glucose binding site. wiley-vch.denih.gov

Cancer-Related Proteins: The thiazole scaffold is present in numerous anticancer agents. arxiv.org Consequently, analogues of this compound have been docked into the binding sites of several proteins implicated in cancer. These include:

Tubulin: As a crucial component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Some thiazole derivatives have been investigated as tubulin polymerization inhibitors. arxiv.org

Protein Kinases: Kinases like CK2, PI3K, and mTOR are often dysregulated in cancer. Docking studies have explored the potential of 2-aminothiazole (B372263) derivatives to act as allosteric inhibitors of protein kinase CK2 or as dual PI3K/mTOR inhibitors. nih.govnih.gov

Other Enzymes: Other targets include β-Ketoacyl-ACP Synthase (KasA), an enzyme essential for Mycobacterium tuberculosis, highlighting the broader therapeutic potential of this class of compounds. nih.gov

Prediction of Binding Modes, Affinities, and Key Interacting Residues

The primary output of docking simulations is the prediction of the preferred binding pose of the ligand within the protein's active or allosteric site, along with an estimation of the binding affinity (e.g., docking score or binding free energy). These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex.

For Glucokinase Activators , docking studies on benzamide (B126) derivatives have consistently shown that the amide group is critical for forming hydrogen bonds with the Arg63 residue in the allosteric binding site. wiley-vch.denih.gov The aromatic rings of the benzamide and thiazole moieties typically engage in hydrophobic interactions with residues lining the binding pocket, such as Val62, Pro66, Tyr214, Tyr215, and Val455. nih.gov

In the context of cancer targets , docking of thiazole derivatives into the tubulin active site has shown that the thiazole ring and its substituents can destabilize tubulin through various interactions, including potential σ-hole bonding involving the sulfur atom. arxiv.org For protein kinase CK2 , docking studies helped identify a novel allosteric binding site at the interface between the αC helix and the glycine-rich loop. nih.gov For PI3K/mTOR inhibitors , simulations have helped rationalize the structure-activity relationships, indicating how different substitutions on the thiazole and phenyl rings affect binding affinity.

Table 2: Summary of Molecular Docking Studies for Thiazole Benzamide Analogues

| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Predicted Interactions |

| Glucokinase (GK) | Type 2 Diabetes | Arg63, Val62, Pro66, Tyr214, Val455 wiley-vch.denih.gov | Hydrogen bonding (via amide), Hydrophobic interactions (via aromatic rings) wiley-vch.denih.gov |

| Tubulin | Cancer | - | Destabilization of tubulin polymerization, σ-hole bonding arxiv.org |

| Protein Kinase CK2 | Cancer | Residues at the αC helix/glycine-rich loop interface nih.gov | Allosteric inhibition nih.gov |

| PI3K/mTOR | Cancer | - | Dual inhibition, structure-activity relationship elucidation |

| β-Ketoacyl-ACP Synthase (KasA) | Tuberculosis | - | Hydrogen bonding, Hydrophobic interactions nih.gov |

Conformational Analysis and Energy Landscapes of the Compound

While specific computational studies on the conformational analysis and energy landscapes of this compound are not extensively documented in publicly available literature, a wealth of information can be inferred from detailed studies on its parent compound, N-(1,3-thiazol-2-yl)benzamide, and other substituted analogues. mdpi.comnih.govmdpi.com

The conformational flexibility of these molecules primarily revolves around the torsion angles between the benzamide and the thiazole ring systems. Crystal structure analyses of N-(1,3-thiazol-2-yl)benzamide reveal that the molecule is characteristically non-planar. nih.gov A significant dihedral angle is observed between the planes of the two aromatic rings, with one reported value being 43.6 (1)°. nih.gov This deviation from planarity is a critical feature of its conformational landscape.

The presence of an amino group at the 2-position of the benzamide ring in this compound is expected to influence the electronic distribution and could potentially lead to intramolecular hydrogen bonding, further defining the conformational preferences. The energy landscape of such a compound would likely feature several local minima corresponding to different rotational isomers, with the most stable conformers being those that optimize both steric and electronic interactions. The planarity of the central amide fragment is a common feature in related structures, and this is expected to be maintained in this compound. mdpi.com

The conformational landscape is also shaped by intermolecular forces, particularly the formation of hydrogen-bonded dimers. In the solid state, N-(1,3-thiazol-2-yl)benzamide is known to form dimers through N—H⋯N hydrogen bonds between the amide hydrogen and the thiazole nitrogen of a neighboring molecule. mdpi.comnih.gov This strong intermolecular interaction would represent a significant energy minimum on the potential energy surface of a multi-molecule system.

A summary of typical dihedral angles in related benzamide structures is presented below, illustrating the common non-planar conformations.

| Compound/Fragment | Dihedral Angle (°) | Reference |

| N-(1,3-thiazol-2-yl)benzamide | 43.6 (1) | nih.gov |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | 17.16 (5) | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | 38.27 (5) | mdpi.com |

This table illustrates the non-planar nature of related compounds, a key feature of their conformational landscape.

Advanced Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state architecture and properties of molecular crystals. Hirshfeld surface analysis has emerged as a powerful tool for the quantitative assessment of these non-covalent interactions.

Hirshfeld surface analysis provides a method for partitioning the crystal space into regions where the electron distribution of a promolecule is dominant over the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can visualize and quantify intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on analogous thiazole and benzamide derivatives provide a clear picture of the expected interactions. nih.govresearchgate.netresearchgate.netnih.gov These studies consistently show that H···H, O···H/H···O, N···H/H···N, C···H/H···C, and S···H/H···S contacts are the most significant contributors to the crystal packing. nih.govresearchgate.netresearchgate.net

For example, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related thiazole derivative, Hirshfeld surface analysis reveals the following contributions to the total surface area: nih.gov

| Interaction Type | Contribution (%) |

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

This table provides a quantitative breakdown of intermolecular contacts for a related aminothiazole derivative, highlighting the prevalence of hydrogen-based interactions.

The red spots on a dnorm mapped Hirshfeld surface indicate close contacts, which are often associated with hydrogen bonds. For this compound, strong N—H⋯N and N—H⋯O hydrogen bonds are anticipated to be prominent features, given the presence of the amino group and the amide functionality. The amino group can act as a hydrogen-bond donor, while the amide oxygen and the thiazole nitrogen can act as acceptors.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts. The distribution and shape of the points in these plots are characteristic of the types of interactions present. For instance, sharp spikes are typical for strong hydrogen bonds like N-H···O and N-H···N, while more diffuse regions represent weaker contacts like H-H and C-H···π interactions.

Future Directions and Emerging Research Perspectives in 2 Amino N 1,3 Thiazol 2 Ylbenzamide Research

Exploration of Novel Synthetic Pathways for Accessing Underexplored Structural Diversities

The structural framework of 2-Amino-N-1,3-thiazol-2-ylbenzamide offers a versatile platform for synthetic modification. Future research will likely focus on developing novel synthetic routes to generate a wider array of derivatives with unique structural features. The 2-aminothiazole (B372263) nucleus is a common starting point in the synthesis of many biologically active compounds. nih.gov

Conventional synthesis of N-(1,3-thiazol-2-yl)benzamide involves reacting 2-aminothiazole with reagents like benzoyl cyanide or benzoyl isothiocyanate. mdpi.comnih.gov A straightforward method involves stirring 2-aminothiazole and benzoyl cyanide together without a solvent at an elevated temperature. nih.gov To expand structural diversity, future efforts could explore multicomponent reactions, flow chemistry, or microwave-assisted synthesis, which have been shown to be effective for related heterocyclic compounds. nih.gov

Furthermore, creating derivatives by introducing various substituents on both the benzamide (B126) and thiazole (B1198619) rings is a key strategy. For instance, new 2-aminobenzamide (B116534) derivatives have been synthesized by reacting with different anhydrides in the presence of pyridine (B92270). researchgate.net This approach allows for the introduction of different linker lengths and functionalities, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The goal is to create libraries of novel analogues for screening against a wide range of biological targets.

Table 1: Synthetic Strategies for Thiazole Derivatives

| Starting Material | Reagent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Benzoyl cyanide | Solvent-free acylation | N-(1,3-thiazol-2-yl)benzamide | nih.gov |

| 2-Aminothiazole | Benzoyl isothiocyanate | Acylation | N-(1,3-thiazol-2-yl)benzamide | mdpi.com |

| 2-Aminobenzothiazole (B30445) | Anhydrides (e.g., glutaric) | Amidation | 2-Aminobenzamide derivatives | researchgate.net |

Identification of New Biological Targets and Unraveling Undiscovered Mechanisms of Action

Derivatives of the core 2-aminothiazole structure have demonstrated a broad spectrum of biological activities. nih.govexcli.de Analogues have shown potential as anticancer, antidiabetic, and antimicrobial agents. nih.govnih.govnih.gov A significant future direction is the identification of novel biological targets for this compound and its derivatives, moving beyond the currently known activities.

For example, certain thiazole-containing compounds act as glucokinase (GK) activators, presenting a therapeutic strategy for type 2 diabetes. nih.gov Other derivatives have been identified as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, which is a key mechanism for anticancer agents. nih.gov Research has also shown that 2-aminothiazole sulfonamides can inhibit enzymes like urease and α-glucosidase. nih.gov

Future investigations should employ target deconvolution techniques, such as affinity chromatography, proteomics, and genetic screening, to identify the specific molecular partners of these compounds within the cell. Unraveling these mechanisms will not only clarify how the existing compounds work but also pave the way for designing more potent and selective next-generation therapeutics.

Table 2: Investigated Biological Activities of Related Thiazole Scaffolds

| Compound Type | Biological Target/Activity | Disease Area | Reference |

|---|---|---|---|

| Thiazol-2-yl benzamide derivatives | Glucokinase (GK) activation | Type 2 Diabetes | nih.gov |

| 2-Amino-1-thiazolyl imidazoles | Tubulin polymerization inhibition | Cancer | nih.gov |

| 2-Aminothiazole sulfonamides | Urease, α-glucosidase, α-amylase inhibition | Various | nih.gov |

Development of Advanced In vitro Models for Comprehensive Efficacy and Selectivity Assessment

To gain a deeper understanding of the therapeutic potential of this compound, it is crucial to move beyond traditional 2D cell culture models. The development and implementation of advanced in vitro systems that more accurately mimic human physiology are essential for comprehensive efficacy and selectivity assessment.

Current in vitro evaluations often rely on cytotoxicity assays against various cancer cell lines, such as human lung (A549), colon (SW480), and breast (MCF-7, MDA-MB-231) cancer lines. researchgate.netmdpi.com While useful for initial screening, these models lack the complexity of a tumor microenvironment.

Integration of Cheminformatics and Machine Learning for High-Throughput Compound Screening and Optimization

The integration of computational tools is revolutionizing drug discovery. nih.gov For this compound, cheminformatics and machine learning can significantly accelerate the process of screening vast chemical libraries and optimizing lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique that can establish a mathematical correlation between the chemical structure of compounds and their biological activity. excli.de By building robust QSAR models, researchers can predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable properties. excli.de These computational workflows begin with feature extraction, where compounds are characterized by chemical descriptors, which are then used in machine learning models for various predictive tasks. nih.gov

In silico docking studies can predict how these molecules bind to the active sites of target proteins, such as the allosteric site of the glucokinase enzyme. nih.gov This provides insights into the molecular interactions driving efficacy and can guide the rational design of new derivatives with improved binding affinity and selectivity. High-throughput virtual screening, powered by machine learning algorithms, can rapidly screen millions of potential derivatives against a target, vastly expanding the explored chemical space in a time- and cost-effective manner.

Investigation of Prodrug Strategies and Targeted Delivery Systems for Enhanced Pre-clinical Efficacy